molecular formula C8H6BrClO4S B2835750 Methyl 4-bromo-3-(chlorosulfonyl)benzoate CAS No. 168969-13-9

Methyl 4-bromo-3-(chlorosulfonyl)benzoate

Cat. No.: B2835750
CAS No.: 168969-13-9
M. Wt: 313.55
InChI Key: ZGWQJOHDTZYTQW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H6BrClO4S and a molecular weight of 313.55 g/mol . It is a derivative of benzoic acid, featuring bromine and chlorosulfonyl functional groups. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and properties.

Scientific Research Applications

Methyl 4-bromo-3-(chlorosulfonyl)benzoate has several applications in scientific research:

Safety and Hazards

This compound is considered hazardous. It has been labeled with the signal word “Danger” and is associated with Hazard Statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P301+P330+P331, which advise to rinse mouth and not to induce vomiting if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-(chlorosulfonyl)benzoate can be synthesized through a multi-step process involving the bromination and chlorosulfonation of methyl benzoate derivatives. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters or amides, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(chlorosulfonyl)benzoate involves its reactivity with nucleophiles and electrophiles. The bromine and chlorosulfonyl groups are key functional sites that participate in various chemical reactions. These groups can undergo substitution, reduction, or oxidation, leading to the formation of new compounds with different properties .

Properties

IUPAC Name

methyl 4-bromo-3-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWQJOHDTZYTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168969-13-9
Record name methyl 4-bromo-3-(chlorosulfonyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3-chlorosulfonyl-benzoic acid (6.90 g, 23.04 mmol, 1.00 Eq) in SOCl2 (27.41 g, 230.40 mmol, 10.00 Eq) was stirred at 80° C. for 3 hr. Then the solvent was evaporated. The residue was diluted in TOLUENE (50 mL), and MeOH (959.66 mg, 29.95 mmol, 1.30 Eq) was added, the formed mixture was stirred at 110° C. for 2 hr. Solid was formed, and the solvent was evaporated, the solid was washed with PE, and filtered to afford product methyl 4-bromo-3-chlorosulfonyl-benzoate (7.22 g, 23.03 mmol, 99.94% yield) as white solid.
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
27.41 g
Type
reactant
Reaction Step One
Name
Quantity
959.66 mg
Type
reactant
Reaction Step Two

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